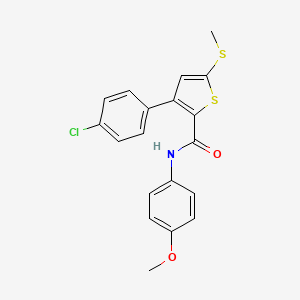

![molecular formula C10H9N3O4 B3005882 4-甲基-7-硝基-3,4-二氢-1H-苯并[e][1,4]二氮杂卓-2,5-二酮 CAS No. 84377-96-8](/img/structure/B3005882.png)

4-甲基-7-硝基-3,4-二氢-1H-苯并[e][1,4]二氮杂卓-2,5-二酮

货号 B3005882

CAS 编号:

84377-96-8

分子量: 235.199

InChI 键: SNRRKCPVXFFFKC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione, commonly known as MNBD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBD is a heterocyclic organic compound that contains a benzodiazepine ring structure.

科学研究应用

对映选择性合成

- 4-甲基-7-硝基-3,4-二氢-1H-苯并[e][1,4]二氮杂卓-2,5-二酮已被用于对映选择性合成中。它来源于氨基酸,并以高对映选择性环缩成喹诺酮-2,4-二酮,显示出作为药物支架的潜力 (Antolak 等人,2014)。

新型杂环合成

- 该化合物属于一类研究较少的稠合芳基[e][1,3]二氮杂卓二酮类。这些新型非平面杂环的合成和表征为药物设计和药物化学做出了重大贡献 (Bardovskyi 等人,2020)。

硝化研究

- 4-甲基-2,3-二氢-1H-1,5-苯并-2-二氮杂酮的硝化反应导致形成其 7-硝基衍生物。这些研究有助于理解苯并二氮杂酮的化学性质 (Puodzhyunaite 和 Talaikite,1974)。

溴化和黄嘌呤反应

- 该化合物参与含咪唑[4,5‐e][1,4]二氮杂卓环系的环扩展黄嘌呤的溴化反应,扩大了对其化学行为的理解 (Bhan 和 Hosmane,1993)。

量子化学研究

- 量子化学计算已被用于阐明相关二氮杂卓衍生物的几何、振动频率和电子性质,为药物研究中的分子设计做出了贡献 (Sylaja 等人,2016)。

含氟衍生物合成

- 含氟二氢苯并[b][1,4]二氮杂醇的合成展示了这些化合物的化学多功能性和潜在的药物应用 (Kamitori 等人,2008)。

属性

IUPAC Name |

4-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-12-5-9(14)11-8-3-2-6(13(16)17)4-7(8)10(12)15/h2-4H,5H2,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRRKCPVXFFFKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641967 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |

Synthesis routes and methods I

Procedure details

300 ml of 89 percent nitric acid are treated portionwise at room temperature over a period of 35 minutes with 94.5 g (496.8 mmol) of 3,4-dihydro-4-methyl-2H-1,4-benzodiazepine-2,5(1H)-dione. The mixture is stirred at room temperature for 18 hours and poured into 3.5 l of ice-water. The precipitated material is filtered off under suction, washed with water and dried at 70° in vacuo. There is obtained 3,4-dihydro-4-methyl-7-nitro-2H-1,4-benzodiazepine-2,5(1H)-dione of melting point 252°-253°.

[Compound]

Name

ice water

Quantity

3.5 L

Type

reactant

Reaction Step One

Quantity

94.5 g

Type

reactant

Reaction Step Two

Synthesis routes and methods II

Procedure details

300 ml of 89 percent nitric acid are treated portionwise at room temperature over a period of 35 minutes with 94.5 g. (496.8 mmol) of 3,4-dihydro-4-methyl-2H-1,4-benzodiazepine-2,5(1H)-dione. The mixture is stirred at room temperature for 18 hours and poured into 3.5 l of ice-water. The precipitated material is filtered off under suction, washed with water and dried at 70° in vacuo. There is obtained 3,4-dihydro-4-methyl-7-nitro-2H-1,4-benzodiazepine-2,5(1H)-dione of melting point 252°-253°.

Quantity

496.8 mmol

Type

reactant

Reaction Step One

[Compound]

Name

ice water

Quantity

3.5 L

Type

reactant

Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3005805.png)

![N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B3005807.png)

![(Z)-3-(furan-2-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B3005810.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3005812.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B3005814.png)

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3005815.png)

amine](/img/structure/B3005816.png)

![5-chloro-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B3005820.png)

![N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]but-2-ynamide](/img/structure/B3005822.png)